Piperacillin/tazobactam

Description

Properties

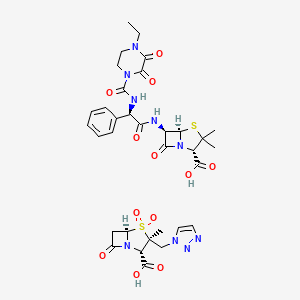

Molecular Formula |

C33H39N9O12S2 |

|---|---|

Molecular Weight |

817.9 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C23H27N5O7S.C10H12N4O5S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17)/t13-,14-,15+,20-;7-,8+,10+/m11/s1 |

InChI Key |

LITBAYYWXZOHAW-XDZRHBBOSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 |

Synonyms |

piperacillin - tazobactam Piperacillin Tazobactam Piperacillin Tazobactam Combination Product piperacillin, tazobactam drug combination piperacillin-tazobactam combination product pipercillin sodium - tazobactam sodium Pipercillin Sodium Tazobactam Sodium Pipercillin Sodium, Tazobactam Sodium Drug Combination Tazobactam, Piperacillin - Tazocel tazocillin Tazocin Zosyn |

Origin of Product |

United States |

Molecular Architecture and Synthetic Approaches

Piperacillin (B28561): Ureidopenicillin Structural Features and Semisynthetic Principles

Piperacillin is a semisynthetic, broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. wikipedia.org Its molecular architecture is central to its efficacy, particularly against Gram-negative pathogens like Pseudomonas aeruginosa. laboratorynotes.comdiscofinechem.com The core of the molecule is the 6-aminopenicillanic acid (6-APA) nucleus, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. laboratorynotes.com This strained β-lactam ring is the pharmacophore, responsible for the bactericidal action by inhibiting penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. wikipedia.orglaboratorynotes.com

What distinguishes piperacillin and other ureidopenicillins is the complex acyl side chain attached to the 6-amino position of the 6-APA nucleus. discofinechem.comla.gov This side chain contains a ureido group (-NH-CO-NH-) and terminates in a polar 4-ethyl-2,3-dioxopiperazine ring. nih.gov This polar side chain enhances the molecule's ability to penetrate the outer membrane of Gram-negative bacteria. wikipedia.orgdiscofinechem.com

The production of piperacillin is a semisynthetic process, starting with a naturally occurring precursor. The process begins with the large-scale fermentation of the mold Penicillium chrysogenum to produce penicillin G. The penicillin G is then harvested and enzymatically or chemically cleaved to yield the crucial intermediate, 6-aminopenicillanic acid (6-APA). researchgate.netmdpi.com The synthesis of the unique side chain is performed separately and then coupled with the 6-APA nucleus to form the final piperacillin molecule. google.comnih.gov This acylation step is a cornerstone of creating the diverse range of semisynthetic penicillins. nih.gov

Table 1: Key Structural Features of Piperacillin

| Structural Feature | Description | Significance |

| β-Lactam Ring | A four-membered cyclic amide fused to the thiazolidine ring. | The reactive site that acylates and inactivates bacterial penicillin-binding proteins (PBPs), inhibiting cell wall synthesis. wikipedia.orglaboratorynotes.com |

| Thiazolidine Ring | A five-membered, sulfur-containing ring. | Fused to the β-lactam ring, forming the core penam (B1241934) structure. laboratorynotes.com |

| Ureido Side Chain | A polar side chain incorporating a 4-ethyl-2,3-dioxopiperazine moiety. nih.gov | Enhances penetration through the outer membrane of Gram-negative bacteria and confers activity against Pseudomonas aeruginosa. wikipedia.orgdiscofinechem.com |

| 6-APA Nucleus | The foundational structure of penicillins, obtained from natural fermentation. | Serves as the scaffold for the attachment of various synthetic side chains, determining the antibiotic's spectrum of activity. researchgate.netmdpi.com |

Tazobactam (B1681243): Penicillanic Acid Sulfone Structural Features and Synthetic Pathways

Tazobactam is a potent, mechanism-based inhibitor of numerous bacterial β-lactamase enzymes. pfizer.com Structurally, it is a penicillanic acid sulfone, meaning it shares the penam nucleus of penicillin but with a critical modification: the sulfur atom in the thiazolidine ring is oxidized to a sulfone group (-SO₂-). pfizer.comresearchgate.netnih.gov This sulfone group is essential for its mechanism of irreversibly inactivating β-lactamases. nih.gov Unlike piperacillin, tazobactam itself possesses very weak antibacterial activity. guidechem.com Its role is to protect β-lactam antibiotics like piperacillin from degradation by β-lactamase enzymes. newdrugapprovals.org

The synthesis of tazobactam is a multi-step chemical process that can start from several precursors, including penicillin G or 6-aminopenicillanic acid (6-APA). google.comgoogle.com A pivotal step in its synthesis is the oxidation of the penam sulfide (B99878) to a sulfone. This is typically accomplished using strong oxidizing agents such as potassium permanganate (B83412) or meta-chloroperoxybenzoic acid (m-CPBA) under carefully controlled reaction conditions to prevent degradation of the delicate β-lactam ring. google.comgoogle.com The synthetic route also involves the introduction of a triazole ring, a feature that enhances its inhibitory spectrum compared to other inhibitors like sulbactam (B1307). newdrugapprovals.orgnih.gov

Table 2: Key Structural Features of Tazobactam

| Structural Feature | Description | Significance |

| Penam Nucleus | The core bicyclic structure of penicillins. | Provides the structural mimicry needed to be recognized by the active site of β-lactamase enzymes. pfizer.com |

| Sulfone Group (-SO₂-) | The sulfur atom of the thiazolidine ring is oxidized to a sulfone. | Electron-withdrawing nature is critical for the subsequent chemical reactions that lead to the irreversible inactivation of the β-lactamase enzyme. nih.gov |

| Triazole Ring | A five-membered heterocyclic ring attached to the penam nucleus. | Contributes to the potency and spectrum of β-lactamase inhibition. newdrugapprovals.orgnih.gov |

| β-Lactam Ring | A four-membered cyclic amide. | Binds to the active site of the β-lactamase, initiating the inhibition cascade. newdrugapprovals.org |

Stereochemical Considerations and Their Influence on Antimicrobial Activity

The biological activity of both piperacillin and tazobactam is critically dependent on their specific three-dimensional stereochemistry. The defined spatial arrangement of atoms, dictated by chiral centers in the molecules, is essential for their precise interaction with their respective protein targets. wikipedia.orgbath.ac.uk

For piperacillin, the stereochemistry at positions 2, 5, and 6 of the 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid nucleus is inherited from the naturally derived 6-APA precursor. nih.gov The IUPAC name, (2S,5R,6R)-6-[[(2R)...]], highlights this specific configuration. nih.gov This precise arrangement allows piperacillin to mimic the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), enabling it to bind to the enzyme's active site and halt cell wall synthesis. wikipedia.org Any deviation from this stereochemistry would drastically reduce its antimicrobial efficacy.

Similarly, the stereochemistry of tazobactam is crucial for its function as a β-lactamase inhibitor. Its chemical name, (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide, specifies its absolute configuration. newdrugapprovals.org This specific 3D structure is recognized by the active site of β-lactamase enzymes. Upon binding, the β-lactam ring is opened, and the molecule is designed to undergo a series of chemical rearrangements that result in a stable, covalent bond with the enzyme, leading to its irreversible inactivation. researchgate.net The stereochemistry of related inhibitors, such as clavulanic acid, has been shown to be the determining factor between having antibacterial activity versus β-lactamase inhibitory action. nih.gov

Table 3: Influence of Stereochemistry on Bioactivity

| Molecule | Critical Stereocenters | Importance |

| Piperacillin | (2S,5R,6R) on the penam nucleus and (R) on the side chain alpha-carbon. nih.gov | The specific 3D conformation is required for effective binding to and inhibition of bacterial penicillin-binding proteins (PBPs). wikipedia.org |

| Tazobactam | (2S,3S,5R) on the penam nucleus. newdrugapprovals.org | The precise stereochemical arrangement is essential for recognition by the β-lactamase active site and subsequent irreversible inactivation of the enzyme. researchgate.net |

Elucidation of Molecular Mechanisms of Action

Piperacillin's Interaction with Penicillin-Binding Proteins (PBPs)

Piperacillin's antibacterial activity is primarily mediated through its interaction with penicillin-binding proteins (PBPs), a group of enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.comoup.com Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the bacterium from osmotic lysis. patsnap.com

Covalent Binding Kinetics and Specificity to PBP Subtypes

Piperacillin (B28561), like other β-lactam antibiotics, acts as a suicide inhibitor of PBPs. oup.com The interaction begins with the formation of a noncovalent complex between piperacillin and the PBP. Subsequently, the active site serine residue of the PBP attacks the carbonyl group within the β-lactam ring of piperacillin. This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme complex. oup.com This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function. oup.com The efficiency of this inhibition is determined by the second-order rate constant of acylation (k2/Kd), which reflects both the initial binding affinity (Kd) and the rate of acylation (k2). oup.com

Piperacillin exhibits differential affinity and binding kinetics for various PBP subtypes, which can vary between bacterial species. wikipedia.orgasm.org

In Pseudomonas aeruginosa , penicillins, including piperacillin, preferentially bind to PBP3 and PBP4, with more moderate binding to PBP1a and PBP1b. nih.gov Binding to PBP2 and PBP5/6 is minimal. nih.gov Notably, a concentration of 2 mg/L of piperacillin was sufficient to achieve 50% binding to PBP3 in whole cells. nih.gov

In Escherichia coli , piperacillin demonstrates high affinity for PBP3, moderate affinity for PBP2 and PBP7, and lower affinity for PBP1, which is only sensitive to high concentrations of the drug. nih.gov

In Streptococcus pneumoniae , while PBP2x is the most reactive PBP with piperacillin, mutations leading to resistance are often found in PBP2b. asm.org This paradoxical observation highlights the complex interplay between PBP affinity and the development of resistance. asm.org Studies have shown that at concentrations below the minimum inhibitory concentration (MIC), a significant portion of PBP2x can be inhibited without affecting cell viability, suggesting that only a small fraction of this PBP is required for normal function. asm.org

In Klebsiella pneumoniae , piperacillin shows a low 50% inhibitory concentration (IC50) for PBP3. asm.org

In Veillonella spp. , a high-molecular-weight PBP of approximately 66 kDa shows the greatest affinity for both penicillin and ampicillin. oup.com In piperacillin-resistant strains, this PBP exhibits reduced binding to piperacillin. oup.com

Table 1: Piperacillin PBP Binding Specificity in Various Bacteria

| Bacterial Species | High Affinity PBPs | Moderate Affinity PBPs | Low Affinity PBPs | Reference |

|---|---|---|---|---|

| Pseudomonas aeruginosa | PBP3, PBP4 | PBP1a, PBP1b | PBP2, PBP5/6 | nih.gov |

| Escherichia coli | PBP3 | PBP2, PBP7 | PBP1 | nih.gov |

| Streptococcus pneumoniae | PBP2x | PBP2b, PBP3 | PBP2a | asm.org |

| Klebsiella pneumoniae | PBP3 | - | - | asm.org |

| Veillonella spp. | ~66 kDa PBP | - | - | oup.com |

Conformational Changes Induced in PBPs Upon Binding and Their Functional Consequences

The binding of a β-lactam antibiotic to a PBP can induce significant conformational changes in the protein. These structural alterations are central to the mechanism of inhibition and can influence the development of resistance. In methicillin-resistant Staphylococcus aureus (MRSA), the resistance determinant is PBP2a, an enzyme with a sheltered active site that is typically inaccessible to β-lactam antibiotics. nih.gov However, allosteric binding of molecules can trigger a conformational change that opens the active site. nih.govacs.org Some studies have explored how certain compounds can induce conformational changes in PBP2a, making it more susceptible to inhibition by β-lactams like piperacillin. nih.govresearchgate.net For example, the binding of a quinazolinone allosteric inhibitor to PBP2a facilitates a conformational change that exposes the active site, allowing piperacillin to bind and inhibit the enzyme. nih.gov This highlights how induced conformational changes can overcome intrinsic resistance mechanisms.

Inhibition of Bacterial Cell Wall Biosynthesis via Peptidoglycan Cross-linking

The ultimate consequence of piperacillin's binding to PBPs is the disruption of bacterial cell wall biosynthesis. patsnap.comurology-textbook.compatsnap.com PBPs catalyze the transpeptidation reaction, which creates cross-links between adjacent peptidoglycan strands. patsnap.comnih.gov This cross-linking is essential for the structural integrity and rigidity of the cell wall. By inactivating PBPs, piperacillin prevents the formation of these crucial cross-links. patsnap.compatsnap.com The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death. patsnap.com This bactericidal action is most effective against actively dividing bacteria that are continuously synthesizing new cell wall material. patsnap.com In Escherichia coli, piperacillin has been observed to inhibit septum formation, leading to the formation of elongated filaments. nih.gov

Tazobactam's Irreversible Beta-Lactamase Inhibition

The clinical utility of many β-lactam antibiotics is threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. Tazobactam (B1681243) is a β-lactamase inhibitor that is co-administered with piperacillin to protect it from degradation. wikipedia.orgurology-textbook.com

Formation of Stable Acyl-Enzyme Complexes with Beta-Lactamases

Tazobactam is a penicillanic acid sulfone that acts as a mechanism-based, irreversible inhibitor of many β-lactamases. mdpi.comoup.compatsnap.com It functions as a "suicide inhibitor." patsnap.com The mechanism involves the active site serine of the β-lactamase attacking the β-lactam ring of tazobactam, forming a covalent acyl-enzyme intermediate. pnas.orgresearchgate.net This complex is more stable than the one formed with a substrate antibiotic. wikipedia.org While this initial complex can, in some cases, undergo further reactions, it effectively sequesters the enzyme, preventing it from hydrolyzing piperacillin. wikipedia.orgbiomedpharmajournal.org The tazobactam intermediate can exist in a trans-enamine configuration while covalently bound to the catalytic serine residue of the enzyme. researchgate.netrcsb.org In some instances, this complex can undergo further reactions leading to fragmentation of the tazobactam molecule or even irreversible crosslinking within the enzyme's active site. biorxiv.org

Kinetic Analysis of Inhibition Across Ambler and Bush-Jacoby-Medeiros Beta-Lactamase Classes

The inhibitory activity of tazobactam varies across the different classes of β-lactamases, which are categorized by the Ambler molecular classification (Classes A, B, C, and D) and the Bush-Jacoby-Medeiros functional classification. sci-hub.se

Class A (Serine β-lactamases): Tazobactam is a potent inhibitor of many Class A enzymes, including the common TEM, SHV, and CTX-M types. patsnap.comumich.eduoup.com Kinetic studies have shown that tazobactam can act as a competitive inhibitor or an inactivator for these enzymes. nih.gov For some Class A enzymes, such as TEM-2, there is a number of hydrolytic turnovers of tazobactam before the enzyme is irreversibly inactivated. asm.orgresearchgate.net CTX-M enzymes are notably more susceptible to tazobactam than to clavulanic acid. umich.edu However, tazobactam is not effective against all Class A enzymes, particularly carbapenemases like KPC. sci-hub.se

Class B (Metallo-β-lactamases): These enzymes utilize zinc ions in their active site and are mechanistically distinct from the serine-based β-lactamases. ulpgc.es Tazobactam has minimal to no inhibitory activity against Class B enzymes. asm.org In fact, these enzymes can hydrolyze tazobactam. asm.org

Class C (Cephalosporinases): Tazobactam exhibits inhibitory activity against some Class C (AmpC) β-lactamases. umich.edunih.gov However, this inhibition can be variable and may be reduced in certain bacterial species like P. aeruginosa and Enterobacter cloacae. ulpgc.es

Class D (Oxacillinases): Tazobactam is generally not effective against Class D β-lactamases. mdpi.com

Kinetic parameters such as the 50% inhibitory concentration (IC50) and the partition ratio (the number of inhibitor molecules hydrolyzed per molecule of inactivated enzyme) are used to quantify the effectiveness of tazobactam against different β-lactamases. researchgate.net

Table 2: Tazobactam Inhibition Across Beta-Lactamase Classes

| Ambler Class | Bush-Jacoby-Medeiros Group(s) | General Tazobactam Activity | Examples of Affected Enzymes | Reference |

|---|---|---|---|---|

| A | 2a, 2b, 2be, 2br, 2f | Potent Inhibitor (variable) | TEM, SHV, CTX-M | patsnap.comsci-hub.seumich.eduoup.com |

| B | 3 | No significant activity | Metallo-β-lactamases (e.g., NDM, VIM, IMP) | ulpgc.esasm.org |

| C | 1 | Variable activity | AmpC | sci-hub.seumich.edunih.gov |

| D | 2d | No significant activity | OXA | sci-hub.semdpi.com |

Synergistic Molecular Mechanisms of Piperacillin/Tazobactam in Combination

Protection of Piperacillin from Enzymatic Hydrolysis by Tazobactam

The synergistic relationship between piperacillin and tazobactam is centered on the ability of tazobactam to protect piperacillin from degradation by specific bacterial enzymes. Many bacteria develop resistance to beta-lactam antibiotics like piperacillin by producing beta-lactamase enzymes, which hydrolyze the antibiotic's core beta-lactam ring, rendering it inactive. wikipedia.org

Tazobactam functions as a "suicide inhibitor." wikipedia.org It irreversibly binds to the active site of susceptible beta-lactamases, forming a stable acyl-enzyme complex. researchgate.netwikipedia.org This binding event effectively inactivates the beta-lactamase, preventing it from hydrolyzing piperacillin. wikipedia.orgnih.govoup.com By neutralizing these defensive enzymes, tazobactam ensures that piperacillin can reach its primary target: the penicillin-binding proteins (PBPs) located in the bacterial cell wall. The inhibition of PBPs disrupts cell wall synthesis, ultimately leading to bacterial cell death. This combination broadens the spectrum of piperacillin's activity to include many beta-lactamase-producing organisms. mdpi.com

Molecular Basis of Synergism with Ancillary Antimicrobial Agents, e.g., Quinazolinones Targeting PBP 2a Allostery

Recent research has unveiled a novel synergistic mechanism involving this compound and a class of compounds known as quinazolinones, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov MRSA's resistance to most beta-lactam antibiotics stems from its expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for these drugs due to a closed active site. nih.govfrontiersin.org

Quinazolinones function as allosteric inhibitors of PBP2a. nih.govnih.gov They bind to a site on the PBP2a enzyme that is distinct from the active site—approximately 60 Å away. researchgate.netacs.org This binding event triggers a conformational change in the protein, which leads to the opening of the normally closed active site. nih.govnih.govresearchgate.net

This allosterically-opened active site of PBP2a then becomes susceptible to inhibition by piperacillin. nih.govnih.gov In this three-part synergy:

Tazobactam inhibits the native beta-lactamases produced by the bacteria, protecting piperacillin from initial degradation. nih.govnih.govresearchgate.net

The quinazolinone binds to the allosteric site of PBP2a, inducing a conformational change that opens the active site. nih.govnih.govresearchgate.net

Piperacillin can then access and covalently bind to the newly opened active site of PBP2a, inhibiting cell wall synthesis and leading to bacterial death. nih.govnih.govresearchgate.net

This triple combination has demonstrated bactericidal synergy at concentrations below the minimum inhibitory concentrations (MICs) of each individual drug, highlighting a powerful strategy to overcome resistance in pathogens like MRSA. nih.govnih.gov

Mechanisms of Bacterial Resistance to Piperacillin/tazobactam

Beta-Lactamase-Mediated Resistance Mechanisms

The primary mechanism of resistance to the β-lactam antibiotic piperacillin (B28561) is the production of β-lactamase enzymes, which hydrolyze the antibiotic. bohrium.comasm.org Tazobactam (B1681243) is a β-lactamase inhibitor designed to counteract this by irreversibly binding to and inactivating many of these enzymes, particularly the common plasmid-mediated TEM and SHV types. asm.orgnih.govmicrobiologyresearch.org However, several β-lactamase-mediated resistance mechanisms can overcome this combination.

Hyperproduction and Overexpression of Beta-Lactamases

A significant mechanism of resistance to piperacillin/tazobactam is the hyperproduction of β-lactamase enzymes. microbiologyresearch.orgresearchgate.net In this scenario, the sheer quantity of the β-lactamase enzyme overwhelms the inhibitor, tazobactam, allowing the excess enzyme to hydrolyze piperacillin. nih.govmicrobiologyresearch.org This phenomenon has been observed in clinical isolates of Escherichia coli and Klebsiella pneumoniae. asm.orgmicrobiologyresearch.orgnih.gov For instance, some K. pneumoniae isolates that hyperproduce SHV-1 and SHV-11 have shown a 77- to 496-fold increase in β-lactamase activity compared to reference strains. nih.gov

Several genetic mechanisms can lead to the hyperproduction of β-lactamases:

Gene Amplification: An increase in the copy number of the β-lactamase gene (bla) can lead to higher enzyme production. asm.orgnih.gov This amplification can occur through various means, including tandem gene duplication. bohrium.comasm.org A notable mechanism involves insertion sequences like IS26, which can mediate the amplification of β-lactamase genes, such as blaTEM-1B. nih.govnanoporetech.comopenrepository.com In some cases, a translocatable unit containing blaTEM-1B and flanked by IS26 can excise and re-insert into the chromosome, creating a tandem array and significantly increasing the gene copy number. nih.govopenrepository.com This process has been shown to result in high-level resistance to this compound. nanoporetech.comopenrepository.com For example, a clinical E. coli isolate was found to have as many as 113 copies of the blaTEM-1 gene per cell when exposed to subinhibitory concentrations of this compound. asm.org

Strong Promoter Mutations: The level of gene transcription is controlled by its promoter region. Mutations in the promoter region of a β-lactamase gene can lead to a stronger promoter, resulting in increased transcription and, consequently, higher enzyme production. asm.orgfrontiersin.org For the commonly encountered blaTEM genes, several promoters have been identified, with some being significantly stronger than others. frontiersin.orgfrontiersin.org For example, the Pa/Pb promoter is a strong promoter that has been linked to the hyperproduction of TEM-1 β-lactamase and high resistance to this compound in E. coli. frontiersin.orgfrontiersin.org Studies have shown that substituting a weak promoter like P3 with the strong Pa/Pb promoter can lead to a 128-fold increase in the minimum inhibitory concentration (MIC) of this compound. frontiersin.org

Increased Plasmid Copy Number: Many β-lactamase genes are located on plasmids, which are extrachromosomal DNA molecules. frontiersin.orgnih.gov An increase in the number of copies of a plasmid carrying a β-lactamase gene will naturally lead to a higher gene dosage and increased enzyme production. nih.govnih.gov This increase in plasmid copy number has been observed to enhance antibiotic resistance levels. nih.gov In some cases, hyperproduction of TEM-1 has been attributed to high-copy-number plasmids. nih.gov

Several classes of β-lactamases are implicated in resistance to this compound.

| Beta-Lactamase Type | Description |

| TEM | TEM-1 is the most common plasmid-mediated β-lactamase in Gram-negative bacteria. frontiersin.orgfrontiersin.org While typically susceptible to tazobactam, hyperproduction of TEM-1 is a major cause of resistance. asm.orgnih.gov |

| SHV | SHV-1 is another common plasmid-mediated β-lactamase. nih.gov Hyperproduction of SHV-1 and its variants, like SHV-11, has been identified as a mechanism for this compound resistance in K. pneumoniae. nih.gov |

| OXA | OXA-type β-lactamases, such as OXA-1, are often poorly inhibited by tazobactam. nih.govnih.gov The presence of blaOXA-1, sometimes in combination with blaTEM-1, has been associated with this compound resistance. nih.gov |

| AmpC | AmpC β-lactamases can be chromosomally or plasmid-encoded. mdpi.comasm.org These enzymes can confer resistance to this compound, especially when they are overproduced (derepressed). mdpi.comnih.gov Certain species like Enterobacter cloacae, Klebsiella aerogenes, and Citrobacter freundii have an inducible chromosomal AmpC gene that can be derepressed during β-lactam therapy. mdpi.com |

Emergence and Characterization of Inhibitor-Resistant TEM and Other Beta-Lactamase Variants

While tazobactam is effective against many common β-lactamases, the widespread use of β-lactam/β-lactamase inhibitor combinations has led to the emergence of inhibitor-resistant variants. asm.orgasm.org These are enzymes that have developed mutations rendering them less susceptible to inactivation by inhibitors like tazobactam.

Inhibitor-resistant TEM (IRT) β-lactamases have been identified in clinical isolates, primarily in E. coli. mcmaster.caoup.com Although these variants show resistance to inhibition by clavulanic acid and sulbactam (B1307), they generally remain susceptible to tazobactam. mcmaster.ca However, resistance to this compound has been described. mcmaster.ca Studies have shown that this compound is often the most potent combination against strains producing certain inhibitor-resistant TEM enzymes like TEM-30 and TEM-31. oup.com

Role and Impact of Metallo-Beta-Lactamases in Resistance Phenotypes

Metallo-β-lactamases (MBLs) represent a distinct class of β-lactamases (Ambler class B) that utilize zinc ions for their enzymatic activity. A key feature of MBLs is their broad-spectrum hydrolytic activity, which includes carbapenems. nih.gov Importantly, tazobactam is a poor inhibitor of MBLs. nih.gov Therefore, bacteria producing MBLs are typically resistant to this compound. nih.gov The presence of MBLs often confers resistance to a wide range of β-lactam antibiotics, making infections with MBL-producing organisms particularly challenging to treat.

Non-Beta-Lactamase-Mediated Resistance Mechanisms

While β-lactamase production is the predominant mechanism of resistance, other factors can contribute to reduced susceptibility to this compound. These non-β-lactamase-mediated mechanisms often act in concert with β-lactamase production to achieve higher levels of resistance.

One important mechanism is alterations in the outer membrane proteins (OMPs) of Gram-negative bacteria. nih.govnih.gov OMPs form channels, known as porins, through which antibiotics like piperacillin enter the bacterial cell. A reduction in the number or functional changes in these porins can decrease the influx of the antibiotic, thereby contributing to resistance. nih.govnih.gov This mechanism is often seen in conjunction with the production of β-lactamases, such as AmpC or ESBLs, leading to clinically significant resistance. asm.orgtandfonline.com For example, a combination of increased production of SHV-1 β-lactamase and minor OMP changes has been shown to confer high levels of resistance. nih.gov

Structural and Conformational Modifications in Penicillin-Binding Proteins (PBPs)

Resistance to β-lactam antibiotics, including piperacillin, can arise from modifications in the structure and conformation of penicillin-binding proteins (PBPs), which are the primary targets of these drugs. researchgate.netpfizer.com PBPs are enzymes crucial for the final steps of peptidoglycan biosynthesis, a vital component of the bacterial cell wall. researchgate.netoup.com The mechanism of action of β-lactam antibiotics involves the acylation of the active site serine of PBPs, forming a stable complex that inactivates the enzyme and disrupts cell wall synthesis. researchgate.netoup.com

Bacteria have evolved resistance by altering their PBPs to reduce their affinity for β-lactam antibiotics. pfizer.com This can occur through several mechanisms, including the acquisition of mosaic PBP genes, which contain numerous mutations, leading to proteins with significantly decreased affinity for these drugs. researchgate.net For instance, in Streptococcus pneumoniae, the development of high-level resistance to piperacillin is associated with modifications in PBP2b. researchgate.net Similarly, penicillin resistance in Neisseria gonorrhoeae has been linked to alterations in the PBP2 gene (penA). researchgate.net

The efficiency of PBP acylation by β-lactams can be dramatically reduced by these structural changes. For example, the acylation rate of PBP2a by penicillin G is orders of magnitude slower than that of susceptible PBPs. oup.com Structural studies of PBPs, such as PBP5 from Enterococcus faecium, have provided insights into the molecular basis of this resistance, revealing how mutations can alter the active site and decrease the efficiency of antibiotic binding. oup.com

It is important to note that the evolution of β-lactamases, enzymes that inactivate β-lactam antibiotics, is thought to have originated from PBPs. nih.gov Structural modifications in these ancestral PBPs not only led to the development of β-lactamase activity but also resulted in the loss of their ability to interact with peptidoglycan, their original substrate. nih.gov

Bacterial Efflux Pump Systems

Bacterial efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics, out of the cell. mdpi.com This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. mdpi.comnih.gov In Gram-negative bacteria, efflux pumps are a significant contributor to both intrinsic and acquired multidrug resistance (MDR). nih.gov

Several families of efflux pumps are involved in antibiotic resistance, with the Resistance-Nodulation-Division (RND) superfamily being particularly prominent in Gram-negative bacteria. nih.govmdpi.com In Pseudomonas aeruginosa, a notable opportunistic pathogen, efflux pumps such as MexAB-OprM, MexXY, MexCD-OprJ, and MexEF-OprN are associated with resistance to a variety of antibiotics. mdpi.com The MexAB-OprM system, for example, is constitutively expressed and contributes to intrinsic resistance against β-lactams, among other drugs. mdpi.com

In the context of this compound, efflux pumps can contribute to resistance by expelling one or both components of the combination. Studies have shown that the AcrAB-TolC efflux system in Escherichia coli and Klebsiella pneumoniae plays a role in reduced susceptibility to this compound. tandfonline.comjidc.org Overproduction of the AcrAB efflux pump has been linked to resistance against this combination in clinical isolates of E. coli. jidc.org Furthermore, the deletion of the acrB gene in K. pneumoniae has been shown to significantly increase susceptibility to this compound, suggesting that tazobactam is expelled by the normally produced AcrAB pump. frontiersin.org

The contribution of efflux pumps to this compound resistance can be complex and may act in synergy with other resistance mechanisms, such as the production of β-lactamases. tandfonline.com While efflux alone might only lead to a minor increase in the minimum inhibitory concentration (MIC), its combination with other resistance determinants can result in clinically significant resistance. tandfonline.com

| Bacterial Species | Efflux Pump System | Effect on this compound | Reference |

|---|---|---|---|

| Escherichia coli | AcrAB-TolC | Reduced susceptibility, resistance in clinical isolates with overproduction. | jidc.org |

| Klebsiella pneumoniae | AcrAB-TolC | Reduced susceptibility to this compound. Tazobactam is a substrate. | tandfonline.comfrontiersin.org |

| Pseudomonas aeruginosa | MexAB-OprM | Contributes to intrinsic resistance to β-lactams. | mdpi.com |

Molecular Regulation and Inducibility of Efflux Pumps by Tazobactam and Related Compounds

The expression of efflux pump genes is tightly regulated by a complex network of transcriptional regulators. These regulators can either repress or activate the expression of efflux pump operons in response to various stimuli, including the presence of antibiotics. nih.govbiorxiv.org

In E. coli, the expression of the AcrAB-TolC efflux system is controlled by global regulators such as MarA, SoxS, and Rob. nih.govbiorxiv.org Transposon mutagenesis studies have revealed that these regulators are essential for survival in the presence of tazobactam. nih.gov This suggests that tazobactam itself can induce the expression of efflux pumps. Further research has shown that exposure to tazobactam can select for mutations in genes involved in efflux regulation, such as marR, leading to increased efflux activity and multidrug resistance. nih.gov

In P. aeruginosa, the regulation of efflux pumps like MexXY is also inducible by antibiotics. mdpi.com The expression of the mexXY operon is controlled by repressors like MexZ and the two-component regulatory system ParRS. mdpi.com While the direct induction by tazobactam has been more extensively studied in E. coli, the general principle of antibiotic-inducible efflux pump expression is a key mechanism of resistance.

Interestingly, research indicates a differential effect of piperacillin and tazobactam on efflux pump selection. While multiple efflux systems are crucial for survival in the presence of tazobactam, only the AcrAB system appears to be significantly beneficial for piperacillin resistance in E. coli. nih.gov This highlights the specific selective pressure exerted by tazobactam on efflux pump-mediated resistance.

Impact of Efflux on Intracellular this compound Concentrations and Efficacy

The primary function of efflux pumps is to reduce the intracellular concentration of toxic compounds, including antibiotics. mdpi.com By actively transporting piperacillin and/or tazobactam out of the bacterial cell, efflux pumps lower the effective concentration of the drugs at their periplasmic target, the PBPs. frontiersin.org

Studies have demonstrated that the inactivation of efflux pumps leads to increased intracellular accumulation of antibiotics and a corresponding decrease in the MIC. tandfonline.com For example, in K. pneumoniae, the knockout of the acrB gene leads to a significant decrease in the MIC of this compound, indicating that the AcrAB pump is responsible for effluxing tazobactam. frontiersin.org This efflux of the β-lactamase inhibitor is particularly critical, as it allows the β-lactamase enzymes to hydrolyze piperacillin more effectively.

Alterations in Outer Membrane Permeability and Porin Expression/Function

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, controlling the influx of molecules into the cell. mdpi.comnih.gov Hydrophilic antibiotics like piperacillin primarily enter the periplasmic space through porins, which are protein channels in the outer membrane. mdpi.comnih.gov Alterations in the number or function of these porins can significantly reduce the uptake of antibiotics, leading to resistance. mdpi.comnih.gov

Bacteria can develop resistance by down-regulating the expression of major porins or by acquiring mutations in porin genes that result in channels with reduced permeability. nih.govresearchgate.net In Klebsiella pneumoniae, the loss of major porins like OmpK35 and OmpK36 has been associated with resistance to various β-lactam antibiotics. frontiersin.org Similarly, in Pseudomonas aeruginosa, alterations in the expression of the OprD porin are a well-documented mechanism of resistance to carbapenems and can also influence susceptibility to other β-lactams. asm.org

The impact of porin alterations on this compound susceptibility can be complex and may depend on the specific porins involved and the presence of other resistance mechanisms. frontiersin.org For instance, in some K. pneumoniae strains, porin alteration alone may not have a significant impact on piperacillin activity. frontiersin.org However, when combined with the overexpression of efflux pumps, the effect on resistance can be synergistic. frontiersin.org

The culture medium can also influence porin expression and, consequently, susceptibility to this compound, highlighting the adaptive nature of this resistance mechanism. mdpi.com

Biofilm Formation and its Role in Reduced Susceptibility to this compound in vitro

Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which adhere to biotic or abiotic surfaces. jptcp.com Bacteria within biofilms exhibit significantly reduced susceptibility to antimicrobial agents compared to their planktonic (free-living) counterparts. jptcp.com This reduced susceptibility is a multifactorial phenomenon and contributes to the persistence of chronic infections.

Several mechanisms contribute to the increased resistance of biofilm-associated bacteria. The extracellular polymeric substance (EPS) matrix can act as a physical barrier, limiting the penetration of antibiotics into the biofilm. jptcp.com Additionally, the altered physiological state of bacteria within the biofilm, such as slower growth rates and nutrient limitation, can render them less susceptible to antibiotics that target actively dividing cells. mdpi.com

Studies have shown a correlation between biofilm formation and reduced susceptibility to this compound in various bacterial species. In Elizabethkingia anophelis, strains that are strong or moderate biofilm producers exhibit statistically significant higher resistance to this compound compared to weak biofilm formers. frontiersin.org Similarly, in Pseudomonas aeruginosa, biofilm formation is a known defense mechanism that protects against the penetration of antimicrobial agents. nih.gov The ability of sub-inhibitory concentrations of this compound to interfere with bacterial motility, a key factor in biofilm formation, has also been observed. nih.gov

In vitro studies have been developed to assess the efficacy of antibiotics against biofilms, such as the determination of the minimal biofilm eradication concentration (MBEC). nih.gov These studies have demonstrated that higher concentrations of this compound are often required to eradicate biofilms compared to the concentrations needed to inhibit planktonic growth. nih.gov

| Bacterial Species | Finding | Reference |

|---|---|---|

| Elizabethkingia anophelis | Strong/moderate biofilm producers show higher resistance to this compound. | frontiersin.org |

| Pseudomonas aeruginosa | Biofilm formation acts as a defense mechanism against this compound. | nih.gov |

| Gram-negative clinical isolates | Biofilm formation is associated with increased antimicrobial drug resistance. | jptcp.com |

Evolutionary Dynamics of this compound Resistance in Bacterial Populations

The evolution of antibiotic resistance is a dynamic process driven by selective pressure from antibiotic use. nih.govmdpi.com Bacterial populations can rapidly evolve resistance to piperacillin/tazobam through various evolutionary pathways. oup.com Experimental evolution studies have provided valuable insights into the genetic and phenotypic changes that occur as bacteria adapt to this antibiotic combination.

One key driver of resistance evolution is gene amplification. In Escherichia coli, resistance to this compound can emerge through the extensive amplification of a genomic resistance module containing the blaTEM-1 β-lactamase gene. bohrium.comasm.org This increase in gene dosage allows for the hyperproduction of the β-lactamase, which can overcome the inhibitory effect of tazobactam. bohrium.comasm.org

The evolutionary trajectory of resistance can also be influenced by the structure of the environment and the bacterial lifestyle. elifesciences.org For instance, bacteria evolving in biofilms may follow different evolutionary paths to resistance compared to planktonic populations. elifesciences.org This can lead to differences in the level of resistance achieved and the associated fitness costs.

Furthermore, the history of antibiotic exposure can shape the subsequent evolution of resistance. plos.org Prior adaptation to one antibiotic can influence the rate and trajectory of resistance evolution to another. For example, evolution to piperacillin has been shown to affect the subsequent evolution of resistance to tobramycin (B1681333). plos.org This highlights the importance of considering the entire treatment history when predicting and managing the evolution of resistance.

Collateral effects, where resistance to one antibiotic leads to either increased resistance (cross-resistance) or increased susceptibility (collateral sensitivity) to other antibiotics, are also a significant aspect of resistance evolution. oup.com The specific evolutionary path taken to develop this compound resistance can determine the pattern of collateral effects observed. oup.com Understanding these evolutionary dynamics is crucial for designing rational treatment strategies that can mitigate the emergence and spread of resistance. nih.gov

Genomic and Phenotypic Adaptations Under Selective Pressure

Bacteria have evolved numerous genomic and phenotypic strategies to counteract the selective pressure exerted by this compound. These adaptations often involve the modification of β-lactamase production or the acquisition of new resistance determinants.

A primary phenotypic adaptation is the hyperproduction of certain β-lactamase enzymes. nih.govresearchgate.net While tazobactam is a potent inhibitor of many Class A β-lactamases, bacteria can overcome its effect by producing the target enzyme in such large quantities that the inhibitor becomes saturated. nih.govnih.gov This allows surplus β-lactamase to hydrolyze and inactivate piperacillin. nih.gov This phenotype is frequently observed in species like Escherichia coli and Klebsiella pneumoniae and is often linked to specific genomic changes. researchgate.netresearchgate.net

One of the most well-documented genomic mechanisms is the amplification of β-lactamase genes. asm.orgbiorxiv.org In many clinical isolates of E. coli, resistance to this compound is caused by an increased copy number of the blaTEM-1 gene. asm.orgbohrium.com Research has shown that exposure to subinhibitory concentrations of this compound can promote a significant increase in the blaTEM-1 gene copy number, with some cells containing over 100 copies of the gene. asm.org This amplification is often mediated by mobile genetic elements, particularly insertion sequence IS26, which can create multiple tandem repeats of a genomic resistance module located on a plasmid. nih.govasm.orgnih.govmedrxiv.org Studies have demonstrated that as few as ten copies of blaTEM-1 can be sufficient to confer high-level resistance. nih.govnih.gov

Beyond gene amplification, hyperproduction can also be driven by mutations in the promoter regions of β-lactamase genes, leading to increased transcription. researchgate.netbiorxiv.org In E. coli, strong promoter variants of blaTEM-1, such as Pa/Pb, have been identified as a cause for enzyme hyperproduction. biorxiv.org Similarly, in K. pneumoniae, hyperproduction of SHV-type β-lactamases, including SHV-1 and SHV-11, has been shown to cause resistance to this compound, with resistant isolates exhibiting 77- to 496-fold higher β-lactamase activity compared to susceptible strains. researchgate.net

Another key resistance strategy is the production of β-lactamases that are inherently less susceptible to tazobactam inhibition. The production of OXA-1 β-lactamase is a major driver of this compound resistance in E. coli and K. pneumoniae. researchgate.netasm.org Additionally, inhibitor-resistant variants of TEM β-lactamases and specific CTX-M enzymes, such as CTX-M-255, have been identified in clinical isolates, conferring resistance to this compound while maintaining susceptibility to cephalosporins. researchgate.net

In Pseudomonas aeruginosa, resistance mechanisms often involve the derepression of the chromosomally encoded AmpC β-lactamase. asm.org This enzyme is poorly inhibited by tazobactam, and its overexpression leads to resistance to piperacillin and other β-lactams like ceftazidime (B193861) and aztreonam (B1666516). asm.org Other adaptations in P. aeruginosa include the overexpression of multidrug efflux pumps (e.g., MexAB-OprM) and the reduced expression of outer membrane porins like OprD, which limits drug entry into the cell. asm.orgoup.com

The following table summarizes the primary genomic and phenotypic adaptations leading to this compound resistance.

| Bacterial Species | Phenotypic Adaptation | Genomic Mechanism | References |

| Escherichia coli | β-lactamase Hyperproduction | Amplification of blaTEM-1 gene, often mediated by IS26 on plasmids. | nih.govasm.orgnih.govmedrxiv.org |

| Strong promoter mutations (e.g., Pa/Pb) increasing blaTEM-1 transcription. | researchgate.netbiorxiv.org | ||

| Production of Inhibitor-Resistant Enzymes | Presence of blaOXA-1 gene. | researchgate.netasm.org | |

| Presence of inhibitor-resistant blaTEM variants or novel blaCTX-M genes (e.g., blaCTX-M-255). | researchgate.net | ||

| Klebsiella pneumoniae | β-lactamase Hyperproduction | Hyperproduction of SHV-1 or SHV-11 enzymes. | researchgate.net |

| Production of Inhibitor-Resistant Enzymes | Presence of blaOXA-1 gene. | asm.org | |

| Pseudomonas aeruginosa | β-lactamase Hyperproduction | Derepression of chromosomal ampC gene. | asm.org |

| Reduced Drug Accumulation | Overexpression of efflux pumps (e.g., MexAB-OprM). | asm.orgoup.com | |

| Reduced expression of porin OprD. | oup.com |

Analysis of Collateral Resistance and Sensitivity Patterns to Other Antimicrobials

The evolution of resistance to this compound can have broader consequences on a bacterium's susceptibility to other antimicrobial agents. These secondary effects are known as collateral resistance (cross-resistance) or collateral sensitivity. Collateral resistance occurs when the mechanism conferring resistance to one drug also provides resistance to another, while collateral sensitivity describes a trade-off where resistance to one antibiotic leads to increased susceptibility to a different one. oup.com

Collateral Resistance

Collateral resistance is a common phenomenon, particularly among antibiotics with similar mechanisms of action. medrxiv.org For instance, this compound-resistant isolates of E. coli and K. pneumoniae that are resistant due to enzyme hyperproduction or the presence of certain β-lactamases are frequently also resistant to other β-lactam/β-lactamase inhibitor combinations, such as amoxicillin-clavulanate and ampicillin-sulbactam. oup.com In P. aeruginosa, the derepression of the AmpC β-lactamase, a key mechanism of this compound resistance, also confers resistance to third-generation cephalosporins like ceftazidime and the monobactam aztreonam. asm.org

Collateral Sensitivity

More complex and therapeutically promising are the patterns of collateral sensitivity. nih.gov This evolutionary trade-off presents an opportunity to design treatment strategies that can potentially slow the evolution of resistance. mdpi.com Research has identified specific instances of collateral sensitivity linked to this compound resistance. In a notable study, the evolution of resistance to this compound in E. coli expressing the CTX-M-15 β-lactamase was found to be driven by specific mutations in the blaCTX-M-15 gene. nih.gov These mutations, while increasing resistance to this compound, simultaneously rendered the bacteria fully susceptible to several cephalosporin (B10832234) drugs, including cefotaxime. nih.govfrontiersin.org This finding suggests that a combination of drugs like this compound and a cephalosporin could constrain the evolution of resistance by creating opposing selective pressures. nih.gov

The table below details observed collateral interactions associated with this compound resistance.

| Bacterium | Selective Pressure | Observed Effect | Affected Antimicrobial(s) | Mechanism/Notes | References |

| E. coli, K. pneumoniae | This compound | Collateral Resistance | Amoxicillin-clavulanate, Ampicillin-sulbactam | Common resistance mechanisms (e.g., enzyme hyperproduction) are effective against multiple β-lactamase inhibitors. | oup.com |

| P. aeruginosa | This compound | Collateral Resistance | Ceftazidime, Aztreonam | Derepression of the chromosomal AmpC β-lactamase hydrolyzes a broad range of β-lactams. | asm.org |

| E. coli (expressing CTX-M-15) | This compound | Collateral Sensitivity | Cefotaxime, other cephalosporins | Mutations in the blaCTX-M-15 gene that increase this compound resistance can reduce the enzyme's ability to hydrolyze cephalosporins. | nih.govfrontiersin.org |

Non Clinical Pharmacological and Molecular Interaction Studies

Molecular Interactions Beyond Primary Enzymatic Targets

While the primary molecular targets of piperacillin (B28561) and tazobactam (B1681243) are penicillin-binding proteins and β-lactamase enzymes, respectively, their influence extends to other bacterial cellular processes. nih.gov These interactions can affect bacterial gene expression, regulatory networks, and stress responses, ultimately influencing the bacterium's ability to survive antibiotic exposure.

Effects on Bacterial Gene Expression and Global Regulatory Networks

Exposure to piperacillin/tazobactam can induce significant changes in bacterial gene expression. Studies have shown that the combination can lead to the hyperproduction of β-lactamase enzymes, such as TEM-1, as a mechanism of resistance. frontiersin.orgnih.gov This hyperproduction can be a result of an increase in the copy number of the blaTEM-1 gene, sometimes through extensive gene amplification. asm.orgmedrxiv.org The presence of both piperacillin and tazobactam appears to be necessary to drive this increase in gene dosage. asm.org

The genetic regulation of this response can be complex. For example, specific promoter sequences, such as Pa/Pb, can drive higher levels of blaTEM-1b transcription, leading to significant resistance to this compound. frontiersin.org

Beyond specific resistance genes, this compound can impact global regulatory networks that control a wide array of cellular functions. In Escherichia coli, transposon mutagenesis studies have revealed that global regulators such as marA, soxS, and rob are beneficial for survival in the presence of the drug combination. nih.gov These regulators are known to control the expression of multiple genes, including those involved in efflux pumps and stress responses. nih.gov The finding that tazobactam alone can select for mutants with increased efflux activity highlights its impact on these regulatory networks. nih.govbiorxiv.org This suggests that tazobactam's role is not merely as a passive inhibitor but as an active agent that can shape the bacterial response to the antibiotic combination. nih.gov

Table 2: Effects of this compound on Bacterial Gene Expression and Regulation

| Bacterial Species | Effect | Genes/Regulators Involved | Reference |

|---|---|---|---|

| Escherichia coli | Hyperproduction of TEM-1 β-lactamase | blaTEM-1 | frontiersin.orgnih.gov |

| Escherichia coli | Increased gene copy number | blaTEM-1 | asm.orgmedrxiv.org |

| Escherichia coli | Selection for increased efflux activity | marA, soxS, rob, acrAB | nih.govbiorxiv.org |

| Escherichia coli | Increased β-lactamase protein levels | BlaTEM-1 | asm.org |

Influence on Bacterial Stress Responses and Survival Pathways

This compound exposure can trigger various stress responses in bacteria, influencing their survival pathways. One of the key stress responses affected is the oxidative stress response. Studies in Pseudomonas aeruginosa have demonstrated that sub-inhibitory concentrations of this compound can lead to a significant increase in sensitivity to oxidative stress. up.pt Similarly, in Escherichia coli, treatment with sub-MICs of the combination led to an inhibition of the oxidative stress response. nih.gov This is significant because the ability to withstand oxidative stress is crucial for bacterial pathogens to survive the oxidative burst produced by host immune cells like neutrophils. up.pt

The combination agent also affects bacterial motility and biofilm formation, which are important survival strategies. In P. aeruginosa, sub-MICs of this compound were found to decrease flagellum-mediated swimming and type IV fimbriae-mediated twitching, both of which are forms of motility. up.pt Furthermore, a decrease in biofilm formation was observed. up.pt Similar findings were reported in E. coli, where sub-MICs inhibited biofilm formation and cell surface hydrophobicity, a property related to adhesion. nih.gov These effects suggest that even at concentrations below those required to kill the bacteria, this compound can interfere with virulence and survival mechanisms. up.ptnih.gov

Research using transposon mutagenesis has identified a broad range of genes involved in the response to this compound. In E. coli, genes involved in DNA replication and repair were found to reduce susceptibility to the combination, but not to either drug alone. nih.gov This indicates that the combination of piperacillin and tazobactam elicits a unique stress response that involves the maintenance of genomic integrity. Other pathways implicated include those involved in peptidoglycan synthesis (mrcB, lpoB) and the shikimate kinase pathway (aroK). nih.govbiorxiv.org

Table 3: Influence of this compound on Bacterial Stress Responses and Survival

| Bacterial Species | Stress Response/Survival Pathway Affected | Observed Effect | Reference |

|---|---|---|---|

| Pseudomonas aeruginosa | Oxidative Stress | Increased sensitivity | up.pt |

| Pseudomonas aeruginosa | Motility (Swimming and Twitching) | Decreased | up.pt |

| Pseudomonas aeruginosa | Biofilm Formation | Decreased | up.pt |

| Escherichia coli | Oxidative Stress | Inhibition of response | nih.gov |

| Escherichia coli | Biofilm Formation | Inhibition | nih.gov |

| Escherichia coli | DNA Replication and Repair | Genes in this pathway reduced susceptibility to the combination | nih.gov |

Advanced Analytical Methodologies for Piperacillin/tazobactam Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are the cornerstone for the simultaneous quantification and purity evaluation of piperacillin (B28561) and tazobactam (B1681243) in both bulk drug substances and finished pharmaceutical products. These techniques offer high resolution, sensitivity, and specificity, ensuring the quality and consistency of the drug combination.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely employed technique for the routine analysis of piperacillin and tazobactam. ingentaconnect.comfrontiersin.orgnih.gov Method development focuses on optimizing separation efficiency, peak symmetry, and analysis time. A typical RP-HPLC method involves a C18 or C8 stationary phase and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ingentaconnect.comfrontiersin.orgchromatographyonline.com Detection is commonly performed using a UV detector at wavelengths ranging from 215 to 231 nm. frontiersin.orgnih.gov

Validation of these HPLC methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. nih.gov Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). For instance, one validated method demonstrated linearity for piperacillin in the range of 16-80 µg/ml and for tazobactam in the range of 2-10 µg/ml, with correlation coefficients (r²) of 0.9992 and 0.9999, respectively. nih.govnih.gov Accuracy is often confirmed through recovery studies, with acceptable ranges typically between 98-102%. ingentaconnect.com The precision of the method is evaluated by assessing repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) values expected to be below 2%. nih.gov

Stability-indicating HPLC methods are specifically developed to separate the active pharmaceutical ingredients (APIs) from their potential degradation products, which may form under stress conditions such as acid or base hydrolysis, oxidation, or thermal exposure. frontiersin.orgnih.gov This ensures that the method can accurately measure the active compounds in the presence of impurities and degradants. frontiersin.org

Table 1: Example of HPLC Method Validation Parameters for Piperacillin/Tazobactam Analysis

| Parameter | Piperacillin | Tazobactam | Reference |

| Linearity Range | 16-80 µg/ml | 2-10 µg/ml | nih.govnih.gov |

| Correlation Coefficient (r²) | 0.9992 | 0.9999 | nih.gov |

| Limit of Detection (LOD) | 0.258 µg/ml | 0.143 µg/ml | nih.govnih.gov |

| Limit of Quantification (LOQ) | 0.784 µg/ml | 0.435 µg/ml | nih.govnih.gov |

| Accuracy (% Recovery) | 99.4-100.55% | 99.81-100.76% | europa.eu |

| Precision (%RSD) | < 2% | < 2% | nih.govnih.gov |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and increased sensitivity. UPLC methods have been successfully developed for the simultaneous determination of piperacillin and tazobactam, often in complex biological matrices like plasma. thermofisher.comresearchgate.net

The enhanced speed and efficiency of UPLC make it particularly suitable for high-throughput analysis, such as in therapeutic drug monitoring (TDM) and pharmacokinetic studies. thermofisher.comptfarm.pl For example, a UPLC method coupled with mass spectrometry can achieve run times as short as 9 minutes for the analysis of 15 different antibiotics, including piperacillin and tazobactam. ptfarm.pl

Gas Chromatography (GC) for Specific Components

Due to the low volatility and thermal instability of piperacillin and tazobactam, Gas Chromatography (GC) is not suitable for their direct analysis. However, GC plays a crucial role in the quality control of the final drug product by determining the levels of residual solvents. nih.govaai.org Residual solvents are organic volatile chemicals used during the manufacturing process that are not completely removed. aai.orgmdpi.com

Headspace GC is the most common technique for this purpose. aai.orgresearchgate.net In this method, the sample is dissolved in a suitable solvent (like DMSO or water) in a sealed vial and heated. aai.org The volatile solvents partition into the gas phase (headspace), which is then injected into the GC system for separation and quantification. researchgate.net The ICH provides guidelines for acceptable limits of various classes of residual solvents based on their toxicity. mdpi.com A validation report for the GC method used for the determination of residual solvents in tazobactam has been noted as a requirement for regulatory dossiers. nih.gov

Mass Spectrometry (MS) Applications in Compound Characterization and Biological Matrices

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity for the structural elucidation of compounds and their quantification in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Profiling and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become an indispensable tool for this compound research. It is used for the simultaneous quantification of the parent drugs and for the identification of their metabolites and degradation products in various biological matrices, including plasma, urine, and pleural fluid. nih.govrrpharmacology.rujapsonline.com The method involves separating compounds using liquid chromatography, followed by ionization (commonly electrospray ionization - ESI) and detection by a tandem mass spectrometer. The use of stable isotope-labeled internal standards, such as piperacillin-d5, enhances the accuracy and precision of quantification.

LC-MS/MS methods offer very low limits of quantification, often in the sub-µg/mL range, making them ideal for pharmacokinetic studies where drug concentrations can be very low. rrpharmacology.ru For example, a validated LC-MS/MS method reported LLOQs of 0.1 µg/ml for piperacillin and 0.25 µg/ml for tazobactam in human plasma. rrpharmacology.ru

Furthermore, LC-MS/MS is critical for molecular profiling, enabling the identification of impurities, degradation products, and metabolites. ingentaconnect.comfrontiersin.org Stress testing of piperacillin under various conditions can lead to the formation of degradation products, which can be structurally characterized using their mass spectral fragmentation patterns. ingentaconnect.comfrontiersin.org Studies have identified several process-related impurities and degradation products of piperacillin, such as isomers and dipolymers. ingentaconnect.com

Table 2: Identified Impurities and Degradation Products of Piperacillin via LC-MS

| Compound Name | Identification Context | Reference |

| Piperacillin Isomers | Unknown impurity peaks | ingentaconnect.com |

| Piperacillin dipolymer | Unknown impurity peak | ingentaconnect.com |

| BP Impurity A | Known impurity | ingentaconnect.com |

| BP Impurity B | Known impurity | ingentaconnect.com |

| BP Impurity C | Known impurity | ingentaconnect.com |

| BP Impurity D | Known impurity | ingentaconnect.com |

| BP Impurity E | Known impurity | ingentaconnect.com |

| BP Impurity F | Known impurity | ingentaconnect.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Rapid Resistance Detection

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and innovative technique that has found application in clinical microbiology for the detection of antibiotic resistance. The principle behind its use for β-lactam resistance is the detection of the mass shift that occurs when a β-lactam antibiotic is hydrolyzed by a β-lactamase enzyme, an increase of 18 Da.

For this compound, MALDI-TOF MS can be used to rapidly assess the susceptibility of a bacterial isolate. The test involves incubating the bacteria with the antibiotic. If the bacteria produce a β-lactamase, piperacillin will be hydrolyzed, and the mass spectrometer will detect the peak corresponding to the hydrolyzed product (e.g., at m/z 535.9 for the protonated hydrolyzed form) instead of the intact drug. The inhibitory effect of tazobactam can also be assessed in this manner. This method can provide results within a few hours, a significant improvement over traditional culture-based susceptibility testing methods, and can help in the rapid identification of this compound-resistant strains. Furthermore, machine learning algorithms are being integrated with MALDI-TOF MS data to enhance the speed and accuracy of discriminating between susceptible and resistant isolates.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic techniques are pivotal in the qualitative and quantitative analysis of piperacillin and tazobactam, offering rapid and non-destructive alternatives to traditional chromatographic methods. forth.grmdpi.com These methods are crucial for verifying the structural integrity of the compounds and studying their interactions.

Fourier Transform Infrared (FT-IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR), is a powerful tool for this purpose. mdpi.com The mid-IR region (4000–600 cm−1) provides a "fingerprint" of the molecule, revealing information about its functional groups. mdpi.com In the analysis of this compound formulations, FT-IR/ATR can simultaneously identify and quantify both active pharmaceutical ingredients (APIs). mdpi.com This is achieved by creating a thin film of the sample on the ATR crystal, which allows for the detection of both piperacillin and the lower-concentration tazobactam. mdpi.com Characteristic peaks for piperacillin and tazobactam can be observed in the FT-IR spectra, allowing for their differentiation and quantification. For instance, a study identified a characteristic peak for piperacillin at 890 cm⁻¹ and noted spectral differences due to tazobactam in the regions of 915–971 cm⁻¹ and 1052–1111 cm⁻¹. mdpi.comresearchgate.net

Raman spectroscopy is another valuable non-invasive technique for analyzing this compound, even through glass vials. forth.grresearchgate.net This method can be used to analyze the formulation in its powdered form before reconstitution and in its liquid state after. researchgate.net Specific Raman peaks for piperacillin (e.g., at 1003 cm⁻¹) and tazobactam (e.g., a shoulder peak at 625 cm⁻¹) have been identified, enabling their qualitative detection. forth.gr

UV-Visible spectrophotometry has also been employed for the simultaneous quantitative estimation of piperacillin and tazobactam. sphinxsai.com The area under the curve (AUC) method, utilizing specific wavelength ranges for each compound (e.g., 203-218 nm for piperacillin and 208-216 nm for tazobactam), has been developed and validated for this purpose. sphinxsai.com

Mass spectrometry is another key technique for structural elucidation, with the mass-to-charge ratio (m/z) of 518 often recognized as the characteristic molecular ion of piperacillin in positive mode. frontiersin.org

Table 1: Key Spectroscopic Data for Piperacillin and Tazobactam Analysis

| Spectroscopic Technique | Analyte | Characteristic Peak/Region | Application | Reference |

| FT-IR/ATR | Piperacillin | 890 cm⁻¹, 1713 cm⁻¹ | Qualitative and Quantitative Analysis | forth.grmdpi.com |

| FT-IR/ATR | Tazobactam | 915–971 cm⁻¹, 1052–1111 cm⁻¹, 873 cm⁻¹ | Qualitative and Quantitative Analysis | forth.grmdpi.com |

| Raman Spectroscopy | Piperacillin | 1003 cm⁻¹ | Qualitative and Quantitative Analysis | forth.grresearchgate.net |

| Raman Spectroscopy | Tazobactam | 625 cm⁻¹ (shoulder) | Qualitative Analysis | forth.gr |

| UV-Vis Spectrophotometry | Piperacillin | 203-218 nm (AUC) | Quantitative Estimation | sphinxsai.com |

| UV-Vis Spectrophotometry | Tazobactam | 208-216 nm (AUC) | Quantitative Estimation | sphinxsai.com |

| Mass Spectrometry | Piperacillin | m/z 518 | Structural Elucidation | frontiersin.org |

Computational Chemistry and Molecular Modeling for Drug-Target Interactions

Computational methods are indispensable for understanding the molecular mechanisms of piperacillin and tazobactam, particularly their interactions with bacterial targets like penicillin-binding proteins (PBPs) and β-lactamase enzymes.

Molecular Docking Simulations for Ligand-Protein Binding

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. scialert.netnih.gov These simulations have been instrumental in studying the interaction of piperacillin and tazobactam with various bacterial proteins.

For example, docking studies have been performed to understand the interaction of piperacillin-tazobactam (B1260346) with β-lactamase enzymes such as TEM-1, SHV-1, and OXA-1. plos.org These studies revealed significant interactions with the active site residues of these enzymes, helping to explain the inhibitory action of tazobactam. plos.org In one study, docking of piperacillin-tazobactam with OXA-1, SHV-1, and TEM-1 proteins showed favorable interactions within the active site cavity. plos.org

Furthermore, molecular docking has been used to design and evaluate novel piperacillin derivatives with potentially enhanced antibacterial activity. scialert.net By comparing the binding energies of these derivatives to that of piperacillin, researchers can identify promising candidates for further development. scialert.net For instance, a study on piperacillin derivatives targeting PBP3 in Pseudomonas aeruginosa showed that the designed compounds had more favorable binding energies than the parent piperacillin molecule. scialert.net

Table 2: Examples of Molecular Docking Studies on this compound

| Target Protein | Ligand(s) | Key Findings | Reference |

| TEM-1, SHV-1, OXA-1 β-lactamases | Piperacillin-tazobactam, Clindamycin | Significant interaction with active binding residues. | plos.org |

| Penicillin-Binding Protein 3 (PBP3) | Piperacillin derivatives | Derivatives exhibited more favorable binding energies than piperacillin. | scialert.net |

| AmpC β-lactamase | Piperine | Favorable hydrogen bonds and van der Waals interactions. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between molecules over time, offering insights into the conformational changes and stability of drug-protein complexes. nih.govresearchgate.net MD simulations complement the static picture provided by molecular docking by exploring the flexibility of both the ligand and the protein. nih.gov

These simulations are used to assess the stability of the binding poses predicted by docking. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can evaluate the stability of the ligand-protein complex throughout the simulation. nih.gov For example, MD simulations have been used to study the stability of various antibiotics, including β-lactams, when bound to their target proteins. nih.gov

MD simulations can also be used to investigate the impact of mutations on drug binding and resistance. By simulating both the wild-type and mutant proteins in complex with the drug, researchers can understand how specific mutations affect the dynamics and stability of the interaction.

Genetic and Genomic Methodologies for Resistance Mechanism Elucidation

Understanding the genetic basis of resistance to this compound is crucial for combating the emergence of resistant strains. Advanced genetic and genomic techniques are powerful tools for identifying resistance genes and elucidating the mechanisms of resistance.

Whole Genome Sequencing (WGS) for Comprehensive Resistance Gene Identification

Whole-genome sequencing (WGS) has become an invaluable tool for identifying the full complement of antimicrobial resistance (AMR) genes in a bacterial isolate. nih.govasm.org WGS can detect not only the presence of known resistance genes but also novel mutations, gene amplifications, and mobile genetic elements that contribute to resistance. nih.govmedrxiv.org

In the context of this compound resistance, WGS has been used to identify various resistance mechanisms. For instance, studies have shown that resistance can emerge through the duplication of β-lactamase genes, such as blaTEM-1, mediated by insertion sequences like IS26. medrxiv.orgnih.gov This gene amplification leads to the hyperproduction of the β-lactamase enzyme, overwhelming the inhibitory effect of tazobactam. bohrium.comasm.org WGS analysis of clinical E. coli isolates has revealed that exposure to this compound can induce an increase in the copy number of the blaTEM-1 gene. bohrium.comasm.org

WGS can also identify resistance mechanisms beyond β-lactamase production, such as mutations in porin genes or alterations in efflux pump systems. nih.gov

Table 3: WGS Findings in this compound-Resistant Isolates

| Organism | Resistance Mechanism | Genetic Element(s) | Key Finding | Reference(s) |

| Escherichia coli | Hyperproduction of TEM-1 β-lactamase | IS26-mediated duplication of blaTEM-1 | Increased gene copy number leads to resistance. | medrxiv.orgnih.gov |

| Escherichia coli | Gene amplification | Tandem amplification of a ~10-kb genomic resistance module containing blaTEM-1 | Treatment with this compound promotes an increase in blaTEM-1 gene dosage. | bohrium.comasm.org |

| Gram-negative pathogens | Multiple mechanisms | β-lactamase genes, porin mutations, efflux pumps | WGS provides a comprehensive view of resistance determinants. | nih.gov |

Transposon Mutagenesis Approaches (e.g., TraDIS-Xpress) for Gene Essentiality and Susceptibility

Transposon mutagenesis is a powerful technique for identifying genes that are essential for bacterial survival or that contribute to antibiotic susceptibility. biorxiv.orgnih.gov Techniques like Transposon Directed Insertion-site Sequencing (TraDIS) and its variant, TraDIS-Xpress, involve creating a library of mutants, each with a transposon inserted at a different location in the genome. biorxiv.orgbiorxiv.org By comparing the abundance of each mutant before and after exposure to an antibiotic, researchers can identify genes whose disruption affects bacterial fitness in the presence of the drug. biorxiv.orgnih.gov

A study using TraDIS-Xpress to investigate the effects of piperacillin and tazobactam on E. coli revealed significant differences in the selective pressures exerted by the two drugs. biorxiv.orgnih.gov While piperacillin exposure primarily selected for changes in a single efflux system, tazobactam exposure was associated with the essentiality of multiple efflux pump families and their regulators. biorxiv.orgnih.gov This suggests that tazobactam itself can select for multidrug resistance mechanisms. biorxiv.orgnih.gov

The study also identified the shikimate kinase AroK as a potential target of tazobactam and found that genes involved in DNA replication and repair contribute to fitness when E. coli is exposed to the combination of piperacillin and tazobactam, but not to either drug alone. biorxiv.orgnih.gov

Table 4: Key Genes Identified by TraDIS-Xpress in Response to this compound

| Drug | Gene(s)/System(s) | Functional Category | Implication | Reference(s) |

| Tazobactam | acrA, acrB, acrE, acrF, mdtE, mdtF, mdfA | Efflux pumps | Essential for survival in the presence of tazobactam. | nih.gov |

| Tazobactam | acrR, marR, soxR | Efflux pump regulators (negative) | Inactivation strongly reduces susceptibility to tazobactam. | biorxiv.org |

| Piperacillin | acrA, acrR | Efflux pump and regulator | Affects fitness in the presence of piperacillin. | biorxiv.org |

| This compound | xseB | DNA repair | Essential for survival in the presence of the combination. | biorxiv.org |

| Tazobactam | aroK | Shikimate kinase | Potential target of tazobactam. | nih.gov |

Polymerase Chain Reaction (PCR) and Quantitative PCR for Gene Expression and Copy Number Analysisbohrium.com

Polymerase Chain Reaction (PCR) and its quantitative counterpart (qPCR) are indispensable molecular tools in the advanced research of this compound. These methodologies allow for the precise detection, characterization, and quantification of genetic material, providing profound insights into the mechanisms of bacterial resistance to this combination antibiotic. The primary applications in this context are the analysis of gene expression and the determination of gene copy number, which are often linked to the hyperproduction of β-lactamase enzymes, a principal strategy bacteria employ to overcome the inhibitory effect of tazobactam.